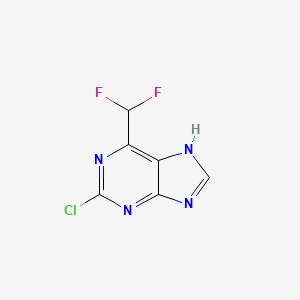

2-Chloro-6-(difluoromethyl)-9H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3ClF2N4 |

|---|---|

Molecular Weight |

204.56 g/mol |

IUPAC Name |

2-chloro-6-(difluoromethyl)-7H-purine |

InChI |

InChI=1S/C6H3ClF2N4/c7-6-12-2(4(8)9)3-5(13-6)11-1-10-3/h1,4H,(H,10,11,12,13) |

InChI Key |

NAUGJJOIEGOXFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)C(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Chemical Profiling and Synthetic Workflows for 2-Chloro-6-(difluoromethyl)-9H-purine in Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

I. Molecular Architecture & Electronic Causality

In the landscape of modern medicinal chemistry, the purine scaffold remains a privileged pharmacophore. However, the introduction of specific functional groups is required to overcome inherent limitations such as rapid metabolic degradation and poor membrane permeability. 2-Chloro-6-(difluoromethyl)-9H-purine represents a highly optimized, bifunctional building block designed to address these challenges.

The strategic placement of the difluoromethyl (

II. Quantitative Physicochemical Profiling

The degree of fluorination at the C6 position profoundly impacts the physicochemical properties of the purine core. Table 1 summarizes the causality of these structural changes, demonstrating how the

Table 1: Comparative Physicochemical Data of 6-Substituted 2-Chloro-9H-purines

| Compound Scaffold | C6 Substituent | Calculated LogP | TPSA (Ų) | Electronic Effect on C2 | |

| 2-Chloro-6-methyl-9H-purine | 1.25 | ~9.5 | 54.0 | Weakly Activating | |

| 2-Chloro-6-(difluoromethyl)-9H-purine | 1.82 | ~8.2 | 54.0 | Strongly Activating | |

| 2-Chloro-6-(trifluoromethyl)-9H-purine | 2.45 | ~7.5 | 54.0 | Extremely Activating |

Note: The increased acidity (lower

III. Self-Validating Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an in-process control to prevent downstream failure.

Protocol 1: Synthesis of the 6-(Difluoromethyl) Moiety via DAST Fluorination

Direct difluoromethylation of the electron-deficient purine core via radical pathways often leads to unselective C8-functionalization. Therefore, the

-

Preparation: Dissolve 2-chloro-6-formyl-9-(THP-protected)-purine (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

-

Causality: Argon and anhydrous solvents are mandatory. The fluorinating agent, Diethylaminosulfur trifluoride (DAST), reacts violently with ambient moisture to generate hydrofluoric acid (HF), which would prematurely cleave the THP protecting group and degrade the purine core.

-

-

Fluorination: Cool the reactor to 0°C. Add DAST (2.5 eq) dropwise over 15 minutes.

-

Causality: The low temperature controls the highly exothermic fluorination kinetics, preventing unwanted ring-opening side reactions.

-

-

Propagation & Monitoring: Allow the reaction to warm to 25°C and stir for 4 hours.

-

Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the aldehyde peak (

) shifts to the corresponding difluoromethyl mass (

-

-

Quenching & Isolation: Quench the reaction slowly by pouring it into ice-cold saturated aqueous

. Extract with DCM, dry over-

Self-Validation: Post-isolation, acquire a

-NMR spectrum. The unambiguous presence of a characteristic doublet around -115 ppm (

-

Protocol 2: Regioselective Late-Stage C2 Diversification ( )

Once the N9 position is alkylated or glycosylated, the C2-chlorine can be displaced to generate targeted kinase inhibitors or antiviral agents .

-

Reaction Setup: Combine the N9-substituted 2-chloro-6-(difluoromethyl)purine (1.0 eq) and a primary aliphatic amine (e.g., cyclopentylamine, 3.0 eq) in n-butanol.

-

Thermal Activation: Heat the mixture to 80°C for 6 hours.

-

Causality: The electron-withdrawing

group sufficiently activates the C2 position, allowing for

-

-

Validation & Purification:

-

Self-Validation: The integrity of the

group under basic amine conditions must be verified. Post-reaction LC-MS should show the exact mass of the aminated product. Crucially,

-

Workflow for the regioselective synthesis and diversification of 6-(difluoromethyl)purines.

IV. Pharmacological Signaling & Target Engagement

Purine derivatives synthesized from this scaffold are frequently deployed as competitive inhibitors of ATP-dependent enzymes, particularly Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK3). The

By inhibiting CDK4/6, these purine analogs prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains tightly bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1-to-S phase transition, ultimately resulting in cytostasis and tumor growth arrest .

Mechanism of CDK4/6 inhibition and G1 cell cycle arrest by substituted purine derivatives.

V. References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1712553, 2,6-dichloro-9-methyl-9H-purine.[Link]

Therapeutic Potential of 2-Chloro-6-(difluoromethyl)-9H-purine Derivatives: A Technical Guide

Executive Summary: The Fluorinated Pharmacophore

In the landscape of purine antimetabolites, the 2-Chloro-6-(difluoromethyl)-9H-purine scaffold represents a strategic fusion of two validated medicinal chemistry principles: metabolic resistance and bioisosteric mimicry . While 2-chloro substitutions (as seen in Cladribine and Clofarabine) are classically employed to confer resistance against Adenosine Deaminase (ADA), the introduction of a 6-difluoromethyl (

The

Chemical Architecture & Rational Design

Structural Logic

The efficacy of this scaffold rests on three structural pillars:

| Structural Feature | Functionality | Mechanistic Impact |

| Purine Core | Scaffold | Mimics endogenous nucleobases (Adenine/Guanine) for enzyme recognition. |

| 2-Chloro Substituent | Steric/Electronic Shield | ADA Resistance: Prevents hydrolytic deamination at C6, prolonging plasma half-life. |

| 6-Difluoromethyl ( | Bioisostere | H-Bond Donor: The polarized C-H bond interacts with enzymes. Lipophilicity: Enhances membrane permeability compared to 6-amino/oxo groups. |

| N9-Position | Linker Site | Acceptor for ribose/deoxyribose moieties to form active nucleoside analogs. |

The Fluorine Effect

Unlike the trifluoromethyl (

Synthesis Protocols

The synthesis of 2-chloro-6-(difluoromethyl)purine derivatives typically proceeds via functional group transformation of 6-substituted precursors. The following protocol is adapted from the methodologies established by Šilhár, Hocek, et al. (2006) , utilizing a "Deoxyfluorination" strategy.

Core Synthesis Workflow (Step-by-Step)

Precursor: 2-Chloro-6-(hydroxymethyl)-9H-purine (often protected at N9).

Step 1: Oxidation of 6-Hydroxymethyl to 6-Formyl

-

Reagents: Manganese Dioxide (

) or Dess-Martin Periodinane. -

Solvent: Dichloromethane (DCM) or Chloroform.

-

Conditions: Stir at RT for 2-4 hours.

-

Mechanism: Selective oxidation of the benzylic-like alcohol to the aldehyde.

-

Validation: Monitor disappearance of alcohol peak in IR (

) and appearance of carbonyl (

Step 2: Deoxyfluorination (Introduction of

-

Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

-

Solvent: Anhydrous DCM (Strictly dry conditions required).

-

Conditions:

under Argon atmosphere. -

Reaction:

. -

Safety Note: DAST can be explosive; maintain low temperature and avoid glass contact if HF is generated (use Teflon if necessary, though standard glassware is usually fine for DAST if quenched properly).[1]

Step 3: Glycosylation (For Nucleoside Analogs)

-

Reagents: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, BSA (silylating agent), TMSOTf (Lewis Acid catalyst).

-

Solvent: Acetonitrile (

). -

Conditions: Vorbrüggen coupling conditions (

). -

Outcome: Formation of the N9-glycosyl bond.

Synthesis Pathway Diagram[1]

Caption: Synthetic route transforming 2,6-dichloropurine into the bioactive 6-difluoromethyl nucleoside via Stille coupling and DAST-mediated fluorination.[1]

Mechanism of Action (MOA)

Metabolic Activation

Like most purine nucleoside analogs, 2-chloro-6-(difluoromethyl)purine derivatives are prodrugs . They require intracellular phosphorylation to exert their cytostatic effects.

-

Cellular Entry: Facilitated by Nucleoside Transporters (hENT/hCNT).

-

First Phosphorylation (Rate-Limiting): Catalyzed by Deoxycytidine Kinase (dCK) or Adenosine Kinase (AK) .[1] The 2-chloro group often enhances substrate affinity for dCK.

-

Polyphosphorylation: Conversion to di- and tri-phosphates by NMP/NDP kinases.

Downstream Targets

-

Ribonucleotide Reductase (RNR) Inhibition: The diphosphate form inhibits RNR, depleting the cellular dNTP pool and halting DNA synthesis.[1]

-

DNA Polymerase Termination: The triphosphate form competes with dATP/dGTP for incorporation into DNA. Once incorporated, the 6-

group (lacking the standard H-bonding capability of 6-NH2 or 6-OH) disrupts base pairing, leading to chain termination or apoptosis signaling.

ADA Resistance Mechanism

Adenosine Deaminase (ADA) catalyzes the conversion of Adenosine (6-NH2) to Inosine (6-OH).[1]

-

Steric Blockade: The bulky Chlorine atom at C2 sterically hinders the enzyme's active site.

-

Electronic Mismatch: The 6-

group is not a substrate for hydrolytic deamination, rendering the molecule immune to this primary metabolic clearance pathway.

Signaling Pathway Diagram

Caption: Pharmacological activation pathway.[1] The 2-chloro substituent blocks ADA degradation, allowing accumulation of active phosphate metabolites that target DNA synthesis.

Experimental Validation Protocols

In Vitro Cytotoxicity Assay (Standard Protocol)

To verify the therapeutic potential, the compound must be tested against leukemia cell lines (e.g., CCRF-CEM, HL-60) which are typically sensitive to purine nucleoside analogs.[1]

Protocol:

-

Cell Seeding: Seed HL-60 cells at

cells/well in 96-well plates using RPMI-1640 medium + 10% FBS. -

Drug Treatment: Add the 2-chloro-6-(difluoromethyl)purine nucleoside in serial dilutions (

to -

Incubation: Incubate for 72 hours at

, 5% -

Readout: Add XTT or MTT reagent. Measure absorbance at 450 nm (XTT) or 570 nm (MTT).

-

Analysis: Calculate

using non-linear regression.

ADA Stability Assay

Purpose: To confirm the resistance conferred by the 2-chloro and 6-difluoromethyl groups.

Protocol:

-

Reaction Mix: Dissolve compound (

) in phosphate buffer (pH 7.4). -

Enzyme Addition: Add Calf Intestine Adenosine Deaminase (0.1 U/mL).

-

Monitoring: Measure UV absorbance decrease at 265 nm (characteristic of the purine ring) over 60 minutes.

-

Result: A stable absorbance profile confirms ADA resistance (unlike Adenosine, which degrades rapidly).[1]

References

-

Šilhár, P., Pohl, R., Votruba, I., & Hocek, M. (2006).[1] Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides. Synthesis, 2006(11), 1848–1852. Link

-

Robak, T., & Robak, P. (2012).[1] Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design, 18(23), 3373-3388.[1] Link

-

Parker, W. B. (2009).[1] Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Link

-

Hu, J., & Zhang, W. (2009).[1] Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. Journal of Organic Chemistry, 74(7), 2871–2874. (Context on difluoromethylation chemistry). Link

Sources

Technical Guide: 2-Chloro-6-(difluoromethyl)-9H-purine in Medicinal Chemistry

The following technical guide details the medicinal chemistry utility, synthesis, and functionalization of 2-Chloro-6-(difluoromethyl)-9H-purine .

Executive Summary

2-Chloro-6-(difluoromethyl)-9H-purine represents a high-value scaffold in modern drug discovery, combining the privileged purine heterocycle with the unique physicochemical properties of the difluoromethyl (

This document provides a validated synthetic roadmap, functionalization strategies, and structural insights for researchers utilizing this core.

Physicochemical Profile & Bioisosterism[1][2][3][4]

The strategic value of the 6-difluoromethyl group lies in its ability to mimic the hydrogen-bonding capability of a hydroxyl group while stripping away the high desolvation penalty associated with polar groups.

The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethyl (

Table 1: Physicochemical Comparison of C6-Substituents

| Substituent | Electronic Effect ( | H-Bond Donor? | H-Bond Acceptor? | Lipophilicity ( | Metabolic Stability |

| Strong | Strong | Low (Glucuronidation) | |||

| No | No | Low (Oxidation) | |||

| No | Weak | High | |||

| Yes (Weak) | Yes (Weak) | High | |||

| No | Weak | High |

Note:

Structural Implications

-

Acidity Modulation: The electron-withdrawing nature of

at C6 reduces the electron density of the purine ring, lowering the -

C2-Activation: The

group activates the C2-position for Nucleophilic Aromatic Substitution (

Validated Synthesis Protocols

The synthesis of 2-chloro-6-(difluoromethyl)-9H-purine is best approached via a Deoxyfluorination Strategy . Direct radical difluoromethylation of purines is possible but often suffers from regioselectivity issues (C8 vs. C6). The route below utilizes a cross-coupling/oxidation sequence from commercially available 2,6-dichloropurine.

Route A: The Vinyl-Oxidation-Fluorination Sequence (Recommended)

This route ensures exclusive C6 functionalization while preserving the C2-chloro handle.

Step 1: N9-Protection

-

Reagents: 3,4-Dihydro-2H-pyran (DHP), p-TsOH (cat.), EtOAc.

-

Protocol: React 2,6-dichloropurine with DHP to install the THP (tetrahydropyranyl) protecting group. This prevents side reactions at N9 and improves solubility.

-

Yield Target: >85%.

Step 2: C6-Vinylation (Stille Coupling)

-

Reagents: Tributyl(vinyl)tin,

, Toluene, Reflux. -

Logic: The C6-Cl bond is more reactive towards oxidative addition than C2-Cl due to the adjacent N7/N1 electron withdrawal.

-

Protocol:

-

Degas solution of N9-THP-2,6-dichloropurine (1.0 eq) and tributyl(vinyl)tin (1.1 eq) in toluene.

-

Add

(5 mol%). Heat to -

Workup with KF solution to precipitate tin byproducts.

-

Step 3: Oxidative Cleavage to Aldehyde

-

Reagents:

(cat.), -

Product: 2-Chloro-6-formyl-9-(THP)-purine.

-

Note: The aldehyde is unstable; proceed immediately to fluorination.

Step 4: Deoxyfluorination

-

Reagents: Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST, DCM,

. -

Protocol:

-

Dissolve crude aldehyde in anhydrous DCM under

. -

Add Deoxofluor (1.5 eq) dropwise at

. -

Stir at RT for 2-4 h. Quench with sat.

.

-

-

Mechanism: The sulfur reagent attacks the carbonyl oxygen, forming a leaving group which is displaced by fluoride ions in a geminal fashion.

Step 5: Deprotection

-

Reagents:

or TFA/DCM. -

Result: 2-Chloro-6-(difluoromethyl)-9H-purine .

Visualization of Synthesis Pathway

Figure 1: Step-wise synthesis of the target scaffold from 2,6-dichloropurine via the aldehyde intermediate.

Functionalization Toolkit

Once the 2-Chloro-6-(difluoromethyl)-9H-purine scaffold is in hand, it serves as a versatile building block. The reactivity profile allows for sequential functionalization at N9 and C2.

N9-Alkylation (The Anchor)

The N9 proton is acidic (

-

Method A (Mitsunobu): Ideal for chiral secondary alcohols.

-

Conditions:

, DIAD, Alcohol, THF.

-

-

Method B (Direct Alkylation): Ideal for primary halides.

C2-Diversification ( )

The 2-chloro position is activated by the electron-withdrawing 6-

-

Amination: React with primary/secondary amines.

-

Conditions: n-BuOH, DIPEA,

(microwave preferred).

-

-

Etherification: React with alkoxides.

-

Conditions: NaH, Alcohol, THF/DMF.

-

Reaction Workflow Diagram

Figure 2: Divergent synthesis strategy for library generation using the core scaffold.

Experimental Protocols

Protocol 1: Deoxyfluorination of 6-Formylpurine Derivative

This protocol assumes the precursor 2-chloro-6-formyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has been prepared via oxidative cleavage.

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add the crude aldehyde (1.0 mmol) and dissolve in anhydrous DCM (10 mL).

-

Addition: Cool the solution to

using an ice bath. Slowly add Deoxofluor (50% in toluene, 1.5 mmol, 1.5 eq) via syringe. Caution: Deoxofluor releases HF upon hydrolysis; use plasticware if possible or glass with immediate quenching. -

Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc).[4] The aldehyde spot should disappear, replaced by a less polar product.

-

Quench: Pour the reaction mixture carefully into saturated aqueous

(20 mL) at -

Extraction: Extract with DCM (

). Dry combined organics over -

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) yields the protected 6-difluoromethyl purine.

Protocol 2: C2-Amination (Library Generation)

-

Mixture: In a microwave vial, combine the N9-protected 2-chloro-6-(difluoromethyl)purine (0.2 mmol), the desired amine (0.4 mmol), and DIPEA (0.6 mmol) in n-butanol (2 mL).

-

Heating: Seal and heat in a microwave reactor at

for 30 minutes. (Thermal alternative: Reflux in n-butanol for 12 hours). -

Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water and brine.

-

Purification: Preparative HPLC or flash chromatography.

References

-

Hocek, M., et al. (2006). "Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides." Synthesis, 2006(11), 1848–1852. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Fujioka, H., et al. (2012). "A New Reagent for Direct Difluoromethylation."[1][2] Journal of the American Chemical Society, 134(1), 169–172. Link

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[5] Link

-

ChemScene. (n.d.). "Product Information: 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine (CAS 1706442-33-2)."[6] Link

Sources

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemscene.com [chemscene.com]

Pharmacophore Analysis and Rational Design of Fluorinated Purine Analogs: A Technical Guide

Executive Summary

Purine nucleoside analogs (e.g., fludarabine, clofarabine, nelarabine) represent a cornerstone in the treatment of hematological malignancies and viral infections. The strategic incorporation of fluorine atoms into the purine scaffold or the attached carbohydrate moiety fundamentally alters the physicochemical, electronic, and pharmacokinetic landscapes of these molecules. This whitepaper provides an in-depth technical analysis of the pharmacophoric features of fluorinated purine analogs. By dissecting the causality behind experimental design and establishing self-validating computational and in vitro workflows, this guide serves as an authoritative resource for drug development professionals engineering next-generation antimetabolites.

Mechanistic Rationale: The Bioisosteric Power of Fluorine

To design effective pharmacophores, one must first understand why fluorine is utilized. Fluorine is not merely a steric placeholder; its incorporation is a deliberate chemical strategy driven by two primary mechanistic causalities:

Inductive Effects and Glycosidic Bond Stability

A major liability of natural purine nucleosides is their rapid degradation by purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond. This enzymatic cleavage proceeds through an oxocarbenium ion-like transition state characterized by a partial positive charge on the ribose ring. When fluorine is introduced at the 2′-position of the arabinofuranosyl ring (as seen in clofarabine), its extreme electronegativity exerts a powerful electron-withdrawing inductive effect. This severely destabilizes the developing positive charge of the oxocarbenium transition state, raising the activation energy required for cleavage. Consequently, 2′-fluorination imparts robust metabolic stability and resistance to acid hydrolysis 1.

Fluorine as a Bioisosteric Hydrogen Bond Acceptor (HBA)

Fluorine possesses a van der Waals radius (1.47 Å) intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), making it an ideal bioisosteric replacement for a hydroxyl group (-OH). While it lacks hydrogen-bond donor (HBD) capabilities, the highly polarized C–F bond acts as a strict, localized Hydrogen Bond Acceptor (HBA) within the hydrophobic pockets of target proteins 2. This selective HBA property enhances membrane permeability and lipophilicity while maintaining critical interactions with the target's active site.

Pharmacophoric Architecture of Fluorinated Purines

Pharmacophore modeling identifies the 3D spatial arrangement of chemical features necessary to trigger a biological response 3. For fluorinated purine analogs targeting kinases (e.g., CDK2) or polymerases, the core pharmacophore typically consists of:

-

Aromatic Ring (AR): The bicyclic purine core, essential for

stacking with aromatic residues (e.g., Phe, Tyr) in the binding pocket. -

Hydrogen Bond Acceptors (HBA): The engineered fluorine atoms (e.g., 2'-F, 3'-F, or base-fluorination) and the N1/N3/N7 nitrogens of the purine ring.

-

Hydrogen Bond Donors (HBD): Exocyclic amino groups (e.g., at C6 or C2) that interact with hinge region residues like Leu83 or Glu81 4.

-

Hydrophobic Centers (HY): Halogen substitutions (such as the 2-chloro group in clofarabine) that occupy lipophilic sub-pockets to increase binding affinity.

Quantitative Structure-Activity Profiles

The table below summarizes the pharmacophoric mapping and quantitative efficacy of key fluorinated purine analogs across different targets.

| Compound | Structural Modification | Key Pharmacophore Feature | Primary Target | Activity (IC50 / EC50) |

| Fludarabine | 2-Fluoro on adenine base | Base HBA / Altered electronic distribution | DNA Polymerase / ZIKV | IC50: 1.54 μg/mL (MM cells) 1 |

| Clofarabine | 2'-Fluoro (sugar), 2-Chloro (base) | Sugar HBA / Glycosidic stability / Hydrophobic | RNR / DNA Polymerase | Potent antileukemic (ALL) 1 |

| 3'-Fluororibosides | 3'-Fluoro on ribose | Sugar HBA / Lipophilicity enhancer | HT116 / 143B cancer cells | IC50: 0.5–1.0 μM 5 |

| Purine CDK2 Inhibitors | Purine heterocycle core | HBD/HBA matching hinge region | CDK2 | Predicted pIC50 > 8.0 [[4]]() |

Computational Workflow: Structure-Based Pharmacophore Modeling

To rationally design novel analogs, computational chemists employ structure-based pharmacophore modeling. This approach reverses the traditional ligand-based paradigm by extracting the required 3D features directly from the protein's active site [[3]]().

Computational workflow for structure-based pharmacophore modeling of purine analogs.

Protocol 1: Self-Validating Pharmacophore Generation

-

Target Preparation: Retrieve high-resolution crystal structures (e.g., CDK2 bound to a purine analog) from the Protein Data Bank. Protonate the structure at physiological pH (7.4) and minimize energy using the OPLS4 force field to resolve steric clashes.

-

Binding Site Analysis & Feature Generation: Map the active site to generate a hypothesis comprising HBA (targeting backbone amides), HBD, and hydrophobic features. Ensure the C-F bond trajectory aligns with known multipolar interaction vectors.

-

Self-Validation (Crucial Step): A model is useless if it cannot distinguish true actives from inactive look-alikes. Seed known active fluorinated purines among a decoy database (e.g., DUD-E). Run the screening hypothesis. The Self-Validating Logic: If the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) is < 0.8, the spatial tolerances are too loose and must be iteratively refined until the model strictly isolates true actives.

-

Virtual Screening: Deploy the validated model against a library of novel fluorinated scaffolds to prioritize hits for synthesis.

Experimental Workflow: In Vitro Mechanistic Validation

Once a fluorinated purine analog is synthesized, phenotypic screening (cell viability) alone is insufficient due to the high risk of false positives from off-target chemical toxicity. The following protocol couples phenotypic screening with a self-validating mechanistic rescue assay.

Intracellular activation and apoptotic pathway of fluorinated purine antimetabolites.

Protocol 2: Self-Validating Phenotypic and Rescue Assay

-

Cell Viability Screening: Seed target cancer cells (e.g., HT116 colon cancer cells) in 96-well plates. Treat with synthesized 3'-fluorinated purines at varying concentrations (0.1–10 μM) for 72 hours. Measure viability via WST-8 assay to establish preliminary IC50 values 5.

-

Target Engagement (Western Blot): Lyse treated cells and probe for downstream markers of DNA replication stress (e.g.,

H2AX) and apoptosis (cleaved caspase-3) to confirm the mechanism of action. -

Self-Validation via Rescue Assay (Crucial Step): To definitively prove that cytotoxicity is driven by on-target Ribonucleotide Reductase (RNR) inhibition and subsequent dNTP depletion, co-incubate a parallel set of treated cells with exogenous deoxynucleosides (dNTPs). The Self-Validating Logic: If the addition of exogenous dNTPs rescues cell viability, the antimetabolite mechanism is confirmed. If the cells still die, the compound is exerting off-target toxicity, and the pharmacophore model must be re-evaluated.

Conclusion

The rational design of fluorinated purine analogs relies heavily on understanding the profound electronic and steric changes induced by fluorine substitution. By leveraging rigorous, self-validating pharmacophore modeling and combining it with mechanistically sound in vitro validation, researchers can efficiently navigate the chemical space to discover highly potent, metabolically stable antimetabolites for oncology and virology.

References

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects Source: nih.gov URL:[Link]

-

Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery Source: mdpi.com URL:[Link]

-

Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors Source: nih.gov URL:[Link]

-

Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides Source: researchgate.net URL:[Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: dovepress.com URL:[Link]

Sources

- 1. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]

- 2. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of 2-Chloro-6-(difluoromethyl)-purines

[1]

Executive Summary

The 2-Chloro-6-(difluoromethyl)-purine scaffold represents a specialized "privileged structure" in medicinal chemistry, bridging the gap between classical purine antimetabolites and modern kinase/epigenetic modulators.[1] Unlike the ubiquitous 6-chloropurine or 6-methylpurine, the 6-(difluoromethyl) variant introduces a lipophilic hydrogen bond donor (

This guide analyzes the scaffold's utility in two primary domains:

-

Nucleoside Analogs: As cytostatic agents targeting DNA/RNA polymerases or Purine Nucleoside Phosphorylase (PNP).[1]

-

Non-Nucleoside Inhibitors: As a core template for PRMT5 (Protein Arginine Methyltransferase 5) and kinase inhibitors, where the C2-chlorine serves as a reactive handle for library generation.[1]

Chemical Foundation & Properties[1]

The "Difluoromethyl" Effect

The substitution of a methyl (

| Property | Impact on SAR | |||

| Electronic Effect | Electron Donating (+I) | Strong Electron Withdrawing (-I) | Moderate Electron Withdrawing (-I) | Activates C2-Cl for |

| H-Bonding | None | None | Weak Donor (C-H | Can interact with carbonyl backbone in binding pockets (Bioisostere of |

| Lipophilicity | High | Very High | Moderate | Improves membrane permeability without excessive protein binding.[1] |

| Metabolic Stability | Low (Benzylic oxidation) | High | High | Blocks rapid oxidation at the C6-position.[1] |

Reactivity of the 2-Chloro Handle

The 2-chloro group in 2-chloro-6-(difluoromethyl)purine is less reactive than the 6-chloro group in 2,6-dichloropurine but becomes the primary electrophilic site once the C6 position is capped with

Synthesis Pathways[2][3][4][5][6][7]

The synthesis of this scaffold typically proceeds via the modification of a 6-substituted precursor.[1] The most robust route for SAR exploration involves the Deoxofluorination of 6-Formylpurine .[1]

Primary Synthesis Route (Deoxofluorination)

This protocol avoids the instability of radical fluorination on the electron-rich purine system.[1]

-

Starting Material: 2-Chloro-6-methylpurine.[1]

-

Oxidation: Selenium dioxide (

) oxidation to 2-chloro-6-formylpurine. -

Fluorination: Treatment with Diethylaminosulfur trifluoride (DAST ) or Deoxo-Fluor to convert

.[1][2][3]

Figure 1: Synthetic route to the 2-Chloro-6-(difluoromethyl)purine core.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three vectors: the Warhead (C6) , the Diversity Handle (C2) , and the Solubility/Binding Address (N9) .

Vector C6: The Difluoromethyl Warhead

-

Role: Bioisostere for the carbonyl oxygen of guanine or the amino group of adenine.

-

SAR Insight: In PNP inhibitors, the

group mimics the transition state geometry. In kinase inhibitors, it occupies the hydrophobic "gatekeeper" pocket while providing a specific hydrogen bond to the hinge region backbone via the polarized C-H bond. -

Constraint: Substitution with

often leads to a loss of potency due to steric clash and lack of H-bond donor capability.[1] Substitution with

Vector C2: The Diversity Handle

-

Role: Tuning selectivity and potency.

-

Chemistry: Accessible via

or Buchwald-Hartwig coupling.[1] -

SAR Trends:

Vector N9: The Address Region

-

Role: Dictates the drug class (Nucleoside vs. Small Molecule).

-

Nucleosides (Ribose/Deoxyribose attached):

-

Small Molecules (Alkyl/Aryl/Cycloalkyl attached):

Figure 2: SAR Logic Map for the 2-Chloro-6-(difluoromethyl)purine scaffold.

Case Studies & Biological Applications[4][6][9][10][11]

Cytostatic Nucleosides (The Šilhár Series)

Research by Šilhár et al. demonstrated that attaching a ribose sugar to the N9 position of 6-(difluoromethyl)purine creates a nucleoside analog with significant cytostatic activity.[1]

-

Mechanism: The analog acts as a substrate for cellular kinases, eventually becoming incorporated into DNA/RNA or inhibiting key enzymes like Purine Nucleoside Phosphorylase (PNP).

-

Key Finding: The 2-chloro derivative showed lower cytotoxicity than the 2-H derivative, suggesting that the 2-position must be unsubstituted or substituted with an amine (mimicking guanosine) for maximal DNA polymerase recognition.[1]

PRMT5 Inhibitors in MTAP-Deficient Cancers

Recent patent literature (e.g., WO2024220917) identifies 6-(difluoromethyl)purine derivatives as potent inhibitors of PRMT5.[1]

-

Context: In cancers with MTAP deletion, Methylthioadenosine (MTA) accumulates.[6][7]

-

SAR Strategy: The 6-(difluoromethyl) group mimics the electronic properties of the MTA adenine core but prevents the catalytic turnover, locking PRMT5 in an inactive state when coupled with specific N9-cycloalkyl and C2-arylamine substituents.[1]

Experimental Protocols

Protocol: Synthesis of 2-Chloro-6-(difluoromethyl)purine

Based on standard deoxofluorination methodologies.[1]

-

Precursor Preparation: Dissolve 2-chloro-6-formylpurine (1.0 eq) in anhydrous

(DCM) under Argon. -

Fluorination: Cool the solution to 0°C. Add DAST (Diethylaminosulfur trifluoride, 3.0 eq) dropwise.

-

Safety Note: DAST can be explosive; maintain strict temperature control.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of a less polar spot).

-

Quenching: Pour the mixture slowly into saturated

solution at 0°C.-

Critical: Vigorous

evolution will occur.[1]

-

-

Extraction: Extract with DCM (

). Dry organic layer over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Yield: Typically 50–70%.

-

Protocol: General Derivatization at C2

-

Mix: Combine 2-chloro-6-(difluoromethyl)purine (1.0 eq), the desired amine (1.2 eq), and Diisopropylethylamine (DIPEA, 2.0 eq) in n-Butanol or DMF.

-

Heat: Microwave irradiation at 120°C for 20 mins OR reflux at 100°C for 4–12 hours.

-

Workup: Concentrate in vacuo and purify via HPLC or silica chromatography.

References

-

Šilhár, P., Pohl, R., Votruba, I., & Hocek, M. (2006). Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides. Synthesis, 2006(11), 1848–1852.

-

Myllykalio, H., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido[1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase.[1][8] Molecules, 27(19).

-

[1]

-

-

Patent WO2024220917A1. (2024).[1] PRMT5 inhibitors and uses thereof.

-

[1]

-

-

Patent WO2017193063A1. (2017).[1] Modulators of the integrated stress pathway (ISR).

-

[1]

-

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Context: Authoritative review on the hydrogen bond donor effect.

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thieme E-Books & E-Journals - Synthesis / Issue [thieme-connect.com]

- 5. Thieme E-Books & E-Journals - Synthesis / Issue [thieme-connect.de]

- 6. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

- 7. WO2021163344A1 - Novel prmt5 inhibitors - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Metabolic Stability of 6-Difluoromethyl Purine vs. 6-Methyl Purine

A Technical Guide for Drug Design & Optimization

Part 1: Executive Summary & Strategic Rationale

In medicinal chemistry, the optimization of the purine scaffold often hinges on balancing potency with metabolic durability. While 6-methylpurine (6-MP) serves as a classic lipophilic analog of adenine, it suffers from rapid metabolic clearance. The strategic substitution of the methyl group with a 6-difluoromethyl (

This guide analyzes the metabolic stability differentials between these two motifs. The core thesis is twofold:

-

Direct Substituent Stabilization: The

group blocks the "benzylic-like" oxidation prone to occur on the methyl group. -

Electronic Deactivation of the Ring: The electron-withdrawing nature of

deactivates the purine ring towards nucleophilic attack by Xanthine Oxidase (XO) , the primary clearance pathway for 6-substituted purines.

Part 2: Mechanistic Deep Dive

1. Physicochemical Divergence

The metabolic fate of these molecules is dictated by their electronic and steric profiles.

| Property | 6-Methylpurine ( | 6-Difluoromethylpurine ( | Mechanistic Impact |

| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | |

| H-Bonding | None | Lipophilic H-Bond Donor | |

| C-X Bond Energy | The C-F bond is metabolically inert; the C-H bond in | ||

| Lipophilicity | High | Moderate/High |

2. Metabolic Pathways: The "Soft Spot" Analysis

A. Oxidative Debalkylation (CYP450 Mediated)

-

6-Methylpurine: The methyl group at the 6-position is susceptible to Cytochrome P450-mediated oxidation (analogous to benzylic oxidation). This proceeds via hydroxylation (

) to the aldehyde and carboxylic acid, or elimination. -

6-Difluoromethylpurine: The

group is highly resistant to CYP450 oxidation. The C-F bonds sterically and electronically shield the remaining proton, and the high bond dissociation energy prevents hydrogen abstraction.

B. Ring Oxidation (Xanthine Oxidase Mediated)

-

The Mechanism: Xanthine Oxidase (XO) hydroxylates purines at C2 and C8 via nucleophilic attack (molybdenum-oxo species). This reaction prefers electron-deficient ring systems but is also sensitive to steric hindrance.

-

6-Methylpurine: The electron-donating methyl group makes the ring slightly more electron-rich, but 6-alkyl purines remain viable substrates for XO, leading to 2,8-dihydroxy metabolites which are rapidly excreted.

-

6-Difluoromethylpurine: The strong electron-withdrawing effect of

significantly decreases the electron density of the pyrimidine ring. While one might assume this favors nucleophilic attack, the dipole inversion and local electronic repulsion often disrupt the precise orbital alignment required for the XO molybdenum center to attack, thereby reducing

Part 3: Visualization of Metabolic Fates

The following diagram illustrates the divergent metabolic pathways.

Figure 1: Divergent metabolic liabilities. 6-Methylpurine undergoes dual clearance (CYP + XO), while 6-Difluoromethylpurine exhibits metabolic blockade.

Part 4: Experimental Protocols for Validation

To empirically validate the stability difference, standard microsomal assays are insufficient because they lack cytosolic enzymes like Xanthine Oxidase. You must use a Liver S9 Fraction or Cryopreserved Hepatocytes .

Protocol: Comparative Metabolic Stability (S9 Fraction)

Objective: Determine Intrinsic Clearance (

Materials:

-

Pooled Human Liver S9 Fraction (20 mg/mL protein).

-

Cofactors: NADPH (for CYPs) and Molybdenum/NAD+ (optional, but endogenous levels in S9 are usually sufficient for XO; however, adding 1 mM NAD+ ensures XDH activity is captured).

-

Test Compounds: 6-Methylpurine, 6-Difluoromethylpurine (10 mM DMSO stocks).

-

Positive Control: 6-Dimethylaminopurine (CYP substrate) and Phthalazine (XO substrate).

Workflow:

-

Preparation:

-

Dilute S9 fraction to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Spike test compounds to a final concentration of 1

M (keeps reaction first-order). -

Add cofactor mix (1 mM NADPH, 1 mM NAD+ final).

-

Critical Step: Include a "No Cofactor" control to assess non-enzymatic degradation.

-

-

Sampling:

-

Timepoints: 0, 5, 15, 30, 45, 60 minutes.

-

Transfer 50

L aliquot into 150

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min, 4°C).

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Monitor parent depletion.

-

-

Calculation:

-

Plot

vs. Time. -

Slope =

. - .

- .

-

Part 5: Experimental Workflow Diagram

Figure 2: Validated workflow for assessing purine metabolic stability using S9 fractions.

References

-

Xanthine Oxidase Metabolism of 6-Substituted Purines

-

Difluoromethyl Bioisosterism

-

Metabolic Stability of Fluorinated Groups

-

Purine Metabolism Overview

Sources

- 1. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scilit.com [scilit.com]

- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. scielo.org.mx [scielo.org.mx]

- 9. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. courses.minia.edu.eg [courses.minia.edu.eg]

- 12. Metabolic N-oxygenation of 2,4-diamino-6-substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substrate orientation in xanthine oxidase: crystal structure of enzyme in reaction with 2-hydroxy-6-methylpurine - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 2-Chloro-6-(difluoromethyl)-9H-purine synthesis

Technical Monograph: 2-Chloro-6-(difluoromethyl)-9H-purine in Antiviral Research

This is a comprehensive technical guide on the applications, synthesis, and mechanistic role of 2-Chloro-6-(difluoromethyl)-9H-purine in antiviral research.

Part 1: Executive Summary & Core Directive

2-Chloro-6-(difluoromethyl)-9H-purine represents a specialized, high-value scaffold in the rational design of antiviral nucleoside analogs. Unlike standard purines, this molecule combines two critical structural motifs:

-

The 2-Chloro Substituent: A proven pharmacophore (seen in Cladribine and Clofarabine) that confers resistance to Adenosine Deaminase (ADA), significantly extending the biological half-life of derived nucleosides.

-

The 6-Difluoromethyl (CHF

) Group: A lipophilic, hydrogen-bond-donating bioisostere that mimics the 6-amino or 6-hydroxyl/thiol groups found in natural bases (Adenine/Guanine) while altering electronic properties and metabolic stability.

This guide details the utilization of this scaffold to synthesize next-generation RNA-dependent RNA polymerase (RdRp) inhibitors, specifically targeting viral pathogens such as HCV, HBV, and emerging respiratory RNA viruses.

Part 2: Chemical Foundation & Synthesis

Structural Rationale: The "Fluorine Effect"

The introduction of the difluoromethyl group at the C6 position is not merely a steric modification; it is an electronic strategy.

-

Lipophilicity: The CHF

group increases the logP of the base, enhancing passive diffusion across viral envelopes and host cell membranes. -

H-Bonding: The C-H bond in CHF

is sufficiently polarized to act as a weak hydrogen bond donor, potentially maintaining critical interactions within the viral polymerase active site that are usually provided by an amine (in Adenine) or carbonyl (in Guanine). -

Metabolic Blockade: The C-F bond strength prevents oxidative metabolism at the C6 position.

Synthesis Pathway

The synthesis of 2-Chloro-6-(difluoromethyl)-9H-purine is non-trivial due to the sensitivity of the purine ring to harsh fluorinating agents. The most robust industrial route utilizes radical difluoromethylation or cross-coupling strategies starting from 2,6-dichloropurine.

Protocol: Radical Difluoromethylation of 2,6-Dichloropurine

Note: This protocol is adapted from modern radical functionalization methodologies (e.g., Hocek et al., Synthesis).

Reagents:

-

Substrate: 2,6-Dichloropurine (protected, e.g., THP or acetyl if necessary, though direct C-H functionalization usually requires N9 protection).

-

Reagent: Zinc difluoromethanesulfinate (DFMS) or similar radical precursors.

-

Catalyst: Iron(II) or photo-redox catalysts (optional depending on method).

-

Solvent: DCM/Water biphasic system or DMSO.

Step-by-Step Workflow:

-

Protection: Protect N9 of 2,6-dichloropurine with a Tetrahydro-2H-pyran-2-yl (THP) group to direct reactivity and improve solubility.

-

Radical Generation: Treat the protected purine with a difluoromethyl radical source. In a Minisci-type reaction, the radical attacks the electron-deficient heterocycle. However, for 2,6-dichloro substrates, a Pd-catalyzed cross-coupling with a difluoromethyl-zinc reagent is preferred to selectively replace the C6-Cl.

-

Selective Substitution:

-

Reaction: 2,6-Dichloro-9-(THP)-purine + Ni/Pd Catalyst + Difluoromethyl source

2-Chloro-6-(difluoromethyl)-9-(THP)-purine. -

Selectivity: The C6 position is more electrophilic and sterically accessible than C2, allowing selective substitution.

-

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the THP group to yield the free base 2-Chloro-6-(difluoromethyl)-9H-purine .

Part 3: Visualization of Synthesis & Mechanism

Diagram 1: Synthetic Route & Selectivity

This diagram illustrates the conversion of 2,6-dichloropurine to the target scaffold.

Caption: Regioselective synthesis targeting the C6 position while preserving the C2-Chloro pharmacophore.

Part 4: Antiviral Applications & Mechanism of Action

The "Trojan Horse" Mechanism

This base is not the active drug; it is a pro-drug scaffold . Once glycosylated (attached to a ribose or deoxyribose sugar) and entering the cell, it undergoes the following cascade:

-

Cellular Entry: Passive diffusion (enhanced by CHF

). -

Kinase Activation: The nucleoside is phosphorylated by host cellular kinases (dCK or adenosine kinase) to the triphosphate form.

-

Crucial Detail: The 2-Chloro group often enhances substrate affinity for deoxycytidine kinase (dCK), bypassing the rate-limiting step often seen with pure adenosine analogs.

-

-

Polymerase Inhibition: The 2-Chloro-6-(difluoromethyl)-purine-TP competes with natural dATP or GTP.

-

Chain Termination: If the sugar is modified (e.g., 2'-C-methyl, 3'-deoxy), it causes immediate chain termination.

-

Lethal Mutagenesis: If the sugar is natural, the CHF

group may induce ambiguous base-pairing (wobble), leading to "error catastrophe" in the viral genome.

-

Target Viruses[1][2]

-

Hepatitis C (HCV): As a bioisostere of guanine, targeting the NS5B polymerase.

-

SARS-CoV-2 / Respiratory Viruses: Purine analogs are primary candidates for RdRp inhibition (similar to Remdesivir).

-

HIV: As a Reverse Transcriptase inhibitor (NRTI) when coupled with a 2',3'-dideoxy sugar.

Diagram 2: Mechanism of Action (Intracellular Activation)

Caption: Metabolic activation pathway from prodrug entry to viral polymerase inhibition.

Part 5: Experimental Protocol (Glycosylation)

Objective: Coupling 2-Chloro-6-(difluoromethyl)-9H-purine with a sugar moiety (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose) to create the active nucleoside.

Method: Vorbrüggen Glycosylation

| Parameter | Specification |

| Scale | 1.0 mmol Base |

| Solvent | Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane |

| Silylating Agent | BSA (N,O-Bis(trimethylsilyl)acetamide) - 3.0 eq |

| Lewis Acid | TMSOTf (Trimethylsilyl trifluoromethanesulfonate) - 1.1 eq |

| Temperature | 0°C to Room Temperature (RT) |

| Time | 2 - 4 Hours |

Procedure:

-

Silylation: Suspend 2-Chloro-6-(difluoromethyl)-9H-purine (1.0 eq) in anhydrous MeCN. Add BSA (3.0 eq) and stir at RT under Argon until a clear solution forms (formation of silylated base).

-

Coupling: Cool the solution to 0°C. Add the sugar donor (1.0 eq) dissolved in MeCN.

-

Activation: Add TMSOTf (1.1 eq) dropwise.

-

Reaction: Allow to warm to RT. Monitor by TLC (formation of N9 isomer vs N7 isomer). The 2-Chloro group directs selectivity primarily to N9.

-

Workup: Quench with saturated NaHCO

. Extract with DCM. -

Purification: Silica gel chromatography. The 6-CHF

group is stable under standard silica conditions.

Part 6: References

-

Šilhár, P., Pohl, R., Votruba, I., & Hocek, M. (2006). Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides. Synthesis.

-

McAtee, R. C., et al. (2018).[1] Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Journal of Organic Chemistry.

-

Sivets, G., et al. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry.

-

Alfa Chemistry. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

Sources

Methodological & Application

Application Note: Synthesis Protocols and Mechanistic Insights for 2-Chloro-6-(difluoromethyl)-9H-purine

Executive Summary & Strategic Importance

The functionalization of the purine scaffold is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and nucleoside analogs. 2-Chloro-6-(difluoromethyl)-9H-purine is a highly valuable, bifunctional building block. The difluoromethyl group (–CHF₂) acts as a lipophilic bioisostere for hydroxyl and thiol groups, significantly improving metabolic stability and membrane permeability without drastically altering the steric bulk[1]. Simultaneously, the C2-chlorine provides a versatile orthogonal handle for late-stage diversification via Nucleophilic Aromatic Substitution (S_NAr) or palladium-catalyzed cross-coupling.

Direct difluoromethylation of the purine core via radical Minisci-type chemistry typically suffers from poor regioselectivity (favoring the C8 position) and low yields. Therefore, this guide details a robust, de novo functional group interconversion approach starting from commercially available 2,6-dichloro-9H-purine, ensuring high regiocontrol and scalability.

Retrosynthetic Strategy & Quantitative Parameters

To achieve absolute regiocontrol, the synthesis relies on the differential electrophilicity of the C2 and C6 positions. The C6-Cl bond is highly activated by the adjacent N1 and the electron-withdrawing nature of the imidazole ring, allowing for selective palladium-catalyzed cyanation[2]. The resulting nitrile is then reduced to an aldehyde, which serves as the specific target for deoxofluorination.

Table 1: Reagent Equivalency and Reaction Parameters

| Step | Transformation | Key Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield |

| 1 | N9-Protection | DHP, p-TsOH | 1.5, 0.1 | 60 | 4 | 85–90% |

| 2 | C6-Cyanation | Zn(CN)₂, Pd₂(dba)₃, dppf | 0.6, 0.05, 0.1 | 100 | 12 | 70–75% |

| 3 | Nitrile Reduction | DIBAL-H | 1.2 | -78 | 2 | 65–70% |

| 4 | Deoxofluorination | DAST | 2.5 | 0 to 25 | 16 | 60–65% |

| 5 | Deprotection | 4M HCl in Dioxane | Excess | 25 | 3 | 90–95% |

Mechanistic Pathway Visualization

Synthetic workflow for 2-Chloro-6-(difluoromethyl)-9H-purine via a 5-step sequence.

Step-by-Step Experimental Methodologies

Step 1: N9-Protection (Synthesis of 2,6-Dichloro-9-THP-purine)

Procedure:

-

Suspend 2,6-dichloro-9H-purine (10.0 g, 52.9 mmol) in ethyl acetate (150 mL).

-

Add 3,4-dihydro-2H-pyran (DHP) (7.2 mL, 79.4 mmol) followed by p-toluenesulfonic acid monohydrate (1.0 g, 5.3 mmol).

-

Heat the mixture to 60 °C for 4 hours. The suspension will gradually turn into a clear solution as the protected purine solubilizes.

-

Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 × 50 mL) to quench the acid, and dry over anhydrous Na₂SO₄.

-

Concentrate in vacuo and recrystallize from hexanes/EtOAc to afford the product.

Causality & Self-Validation: Why THP? The N9 position must be protected to prevent catalyst poisoning in Step 2 and to solubilize the highly polar purine core. THP is chosen because it is atom-economical and easily removed under mild acidic conditions without degrading the final –CHF₂ group. Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (R_f ≈ 0.2) is consumed, yielding a higher-running spot (R_f ≈ 0.6).

Step 2: Regioselective C6-Cyanation

Procedure:

-

In a flame-dried Schlenk flask, dissolve 2,6-dichloro-9-THP-purine (10.0 g, 36.6 mmol) in anhydrous DMF (100 mL).

-

Add Zn(CN)₂ (2.58 g, 22.0 mmol), Pd₂(dba)₃ (1.67 g, 1.83 mmol), and dppf (2.03 g, 3.66 mmol).

-

Degas the mixture via three freeze-pump-thaw cycles.

-

Heat the reaction to 100 °C for 12 hours under a nitrogen atmosphere.

-

Cool to room temperature, dilute with EtOAc (200 mL), and filter through a pad of Celite. Wash the filtrate with water (3 × 100 mL) to remove DMF and zinc salts.

-

Purify via flash chromatography (Hexanes/EtOAc 8:2) to isolate 2-chloro-6-cyano-9-THP-purine.

Causality & Self-Validation: Why C6 selectivity? The C6-Cl bond is significantly more electrophilic than the C2-Cl bond. Palladium(0) undergoes oxidative addition exclusively at C6 due to the lower activation energy barrier at this highly electron-deficient site[2]. Zn(CN)₂ is preferred over NaCN due to its lower toxicity and superior solubility kinetics in DMF. Validation: TLC (Hexanes:EtOAc 7:3). Product R_f ≈ 0.5.

Step 3: Nitrile Reduction to Aldehyde

Procedure:

-

Dissolve 2-chloro-6-cyano-9-THP-purine (5.0 g, 18.9 mmol) in anhydrous THF (80 mL) and cool to -78 °C under nitrogen.

-

Dropwise add DIBAL-H (1.0 M in hexanes, 22.7 mL, 22.7 mmol) over 30 minutes.

-

Stir at -78 °C for 2 hours.

-

Quench carefully at -78 °C with methanol (5 mL), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) (50 mL).

-

Warm to room temperature and stir vigorously for 2 hours until the biphasic mixture becomes clear (breaking the aluminum emulsion).

-

Extract with EtOAc (3 × 50 mL), dry, and concentrate to yield 2-chloro-6-formyl-9-THP-purine.

Causality & Self-Validation: Why -78 °C? DIBAL-H provides controlled reduction of the nitrile to the imine intermediate. Strict temperature control prevents over-reduction to the primary amine. The Rochelle's salt workup is critical to hydrolyze the imine to the target aldehyde while sequestering aluminum salts. Validation: The aldehyde product (R_f ≈ 0.4 in Hexanes:EtOAc 7:3) will strongly stain yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

Step 4: Deoxofluorination

Procedure:

-

Dissolve 2-chloro-6-formyl-9-THP-purine (4.0 g, 15.0 mmol) in anhydrous DCM (60 mL) and cool to 0 °C in a Teflon or Nalgene flask (avoid glass if possible due to trace HF).

-

Slowly add Diethylaminosulfur trifluoride (DAST) (4.9 mL, 37.5 mmol).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench by pouring the mixture slowly into ice-cold saturated NaHCO₃ (100 mL). Caution: Vigorous CO₂ evolution.

-

Extract with DCM (3 × 50 mL), dry over Na₂SO₄, and purify via silica gel chromatography to yield 2-chloro-6-(difluoromethyl)-9-THP-purine.

Causality & Self-Validation: Why DAST? DAST converts the carbonyl oxygen to a gem-difluoride via a transient fluorinated oxosulfonium intermediate[1]. (Note: For large-scale synthesis, XtalFluor-E or Deoxo-Fluor are recommended as safer, less explosive alternatives). Validation: TLC (Hexanes:EtOAc 8:2). The product (R_f ≈ 0.7) is significantly more non-polar than the aldehyde.

Step 5: THP Deprotection

Procedure:

-

Dissolve 2-chloro-6-(difluoromethyl)-9-THP-purine (3.0 g, 10.4 mmol) in methanol (30 mL).

-

Add 4M HCl in dioxane (10 mL).

-

Stir at room temperature for 3 hours.

-

Concentrate the mixture in vacuo. Neutralize the resulting hydrochloride salt by triturating with saturated aqueous NaHCO₃, filter the resulting precipitate, and wash with cold water.

-

Dry under high vacuum to afford pure 2-Chloro-6-(difluoromethyl)-9H-purine.

Causality & Self-Validation: Why HCl/MeOH? The THP acetal is rapidly cleaved under acidic conditions, while the –CHF₂ group and the purine core remain completely stable. Validation: TLC (DCM:MeOH 9:1). The highly non-polar THP-protected starting material (R_f ≈ 0.9) is cleanly converted to the highly polar free base product (R_f ≈ 0.3).

Analytical Characterization Data

To ensure the synthesized material is correct, verify against the following expected spectral benchmarks:

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.80 (br s, 1H, N9-H), 8.75 (s, 1H, C8-H), 7.05 (t, J = 53.8 Hz, 1H, -CHF₂). The massive 53.8 Hz geminal coupling constant is the definitive hallmark of the difluoromethyl proton.

-

¹⁹F NMR (376 MHz, DMSO-d₆): δ -116.5 (d, J = 53.8 Hz, 2F).

-

LC-MS (ESI+): Calculated for C₆H₄ClF₂N₄ [M+H]⁺: 205.01; Found: 205.0.

References[1] Title: Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides

[3] Title: New fluorinating reagents. Dialkylaminosulfur trifluorides and homologues (Middleton, W. J.) Source: Journal of Organic Chemistry URL: [Link]

Sources

Application Note: High-Yield Regioselective N9-Alkylation of 2-Chloro-6-(difluoromethyl)-9H-purine

Introduction & Mechanistic Rationale

The N-alkylation of purine derivatives is a foundational transformation in the development of biologically active nucleoside analogs and targeted small-molecule therapeutics. However, direct alkylation of the purine core typically yields a challenging mixture of N9 and N7 regioisomers due to the delocalized nature of the intermediate purinyl anion.

For 2-chloro-6-(difluoromethyl)-9H-purine , achieving high N9-regioselectivity relies heavily on the unique steric and electronic environment established by its substituents:

-

Steric Shielding (Causality of Regioselectivity): The bulky 6-difluoromethyl (–CF₂H) group provides significant spatial shielding over the adjacent N7 position. This steric blockade kinetically favors the attack of incoming electrophiles at the less hindered N9 position [1].

-

Electronic Modulation: The strong electron-withdrawing effects of both the 2-chloro and 6-difluoromethyl groups increase the acidity of the purine N–H bond. This allows for the use of milder, heterogeneous carbonate bases (e.g., K₂CO₃) rather than strong soluble hydrides (e.g., NaH) [2].

-

Ion-Pairing Effects: Utilizing K₂CO₃ maintains a tighter coordination between the potassium counter-ion and the purinyl anion compared to "naked" anions generated by NaH. This tight ion-pairing enhances the steric discrimination provided by the 6-CF₂H group, further suppressing N7-alkylation.

Reaction Workflow & Pathway

Figure 1: Reaction workflow and regioselectivity pathway for the N-alkylation of the purine core.

Experimental Design and Condition Optimization

Optimization of the base and solvent is crucial to maximize the N9:N7 ratio and overall yield. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are standard. As demonstrated in Table 1, K₂CO₃ in DMF at ambient temperature generally provides an optimal balance of reactivity and kinetic N9 selectivity.

Table 1: Optimization of Alkylation Conditions (Representative Data for Benzylation)

| Entry | Solvent | Base (1.5 eq) | Temp (°C) | Time (h) | Conversion (%) | N9:N7 Ratio |

| 1 | DMF | K₂CO₃ | 25 | 4 | >95 | 92:8 |

| 2 | DMF | Cs₂CO₃ | 25 | 3 | >98 | 89:11 |

| 3 | MeCN | K₂CO₃ | 60 | 8 | 85 | 94:6 |

| 4 | DMF | NaH | 0 to 25 | 2 | >95 | 80:20 |

Note on Entry 4: The use of NaH generates a highly reactive purinyl anion, which reduces the kinetic differentiation between N9 and N7, leading to a poorer regiomeric ratio.

Step-by-Step Protocol: General N-Alkylation Procedure

Materials & Reagents

-

2-Chloro-6-(difluoromethyl)-9H-purine (1.0 eq, limiting reagent)

-

Alkylating agent (e.g., Alkyl iodide or Benzyl bromide) (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc) and 5% aqueous LiCl for extraction

-

Silica gel (230-400 mesh) for column chromatography

Step-by-Step Methodology

-

Preparation of the Purinyl Anion:

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 2-chloro-6-(difluoromethyl)-9H-purine (1.0 mmol) in anhydrous DMF (5.0 mL).

-

Add finely powdered, anhydrous K₂CO₃ (1.5 mmol) in one portion.

-

Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete deprotonation and formation of the purinyl anion.

-

-

Electrophilic Addition:

-

Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature ensures the reaction remains under strict kinetic control, maximizing the steric influence of the C6-CF₂H group.

-

Dissolve the alkyl halide (1.2 mmol) in anhydrous DMF (1.0 mL) and add it dropwise to the reaction mixture over 5 minutes to prevent localized heating.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 1:1, UV detection at 254 nm).

-

-

Workup:

-

Quench the reaction by adding cold distilled water (15 mL).

-

Extract the aqueous layer with EtOAc (3 x 15 mL).

-

Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL) to efficiently remove residual DMF, followed by saturated brine (15 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (typically 80:20 to 50:50).

-

Self-Validation Check: The N9-isomer typically elutes first (higher

) due to its lower overall dipole moment compared to the more polar N7-isomer.

-

Analytical Validation & Regioisomer Assignment

Validating the regioselectivity is a critical self-validating step in this protocol. ¹³C NMR spectroscopy is the most reliable method for distinguishing N9 and N7 purine regioisomers. The chemical shift of the C5 carbon is highly diagnostic [3].

Table 2: Diagnostic ¹³C NMR Shifts for Regioisomer Assignment

| Regioisomer | Diagnostic Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| N9-Alkyl | C5 | ~130 - 133 ppm | Cross-conjugated system; C5 is relatively shielded. |

| N7-Alkyl | C5 | ~140 - 143 ppm | Altered electron density; C5 is significantly deshielded. |

Advanced Validation (2D NMR): To definitively confirm the structure without relying solely on 1D shifts, perform a ¹H-¹³C HMBC experiment. For the N9-isomer, the alkyl protons (e.g., N–CH₂) will show strong ³J correlations to C4 and C8. Conversely, for the N7-isomer, the alkyl protons will correlate to C5 and C8.

References

- Regiospecific N9 Alkylation of 6-(Heteroaryl)

- Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines PMC - NIH URL

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents ACS Omega - ACS Publications URL

Nucleophilic aromatic substitution (SNAr) on 2-Chloro-6-(difluoromethyl)-9H-purine

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-6-(difluoromethyl)-9H-purine

Abstract

This guide details the protocols for functionalizing 2-Chloro-6-(difluoromethyl)-9H-purine via Nucleophilic Aromatic Substitution (SNAr). While the 2-chloropurine scaffold is a staple in medicinal chemistry, the presence of the lipophilic, electron-withdrawing difluoromethyl (

Substrate Analysis & Mechanistic Insight

Electronic Environment

The substrate contains two critical electronic features that dictate reaction success:

-

C6-Difluoromethyl Group (

): Unlike a C6-chloro or C6-triflate, the -

C2-Chlorine: This is the electrophilic site. However, C2 is intrinsically less reactive than C6 in purines.

-

N9-Proton (

): This is the primary bottleneck. In the presence of basic nucleophiles (amines, alkoxides), the N9 proton is removed, generating a purinyl anion . This anionic species is electron-rich, significantly raising the activation energy for nucleophilic attack at C2.

The "Anion Deactivation" Trap

-

Neutral Pathway (Fast): Nucleophile attacks the neutral purine.

-

Anionic Pathway (Slow/Stalled): Base deprotonates N9. The resulting negative charge is delocalized, repelling the incoming nucleophile.

Strategic Implication: To achieve high yields, one must either force the reaction with heat (overcoming the anion barrier) or mask the N9 position (transient protection).

Experimental Protocols

Protocol A: Direct SNAr with Primary/Secondary Amines

Best for: Non-volatile amines, rapid library synthesis.

Rationale: Using a high-boiling protic solvent stabilizes the transition state, while high temperature provides the energy to overcome the deactivation caused by N9 deprotonation.

Materials:

-

Substrate: 2-Chloro-6-(difluoromethyl)-9H-purine (1.0 equiv)

-

Nucleophile: Amine (2.0 - 3.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) - Optional if amine is excess

-

Solvent:

-Butanol or DMSO (Concentration: 0.2 – 0.5 M)

Step-by-Step:

-

Charge: In a pressure vial (microwave or sealed tube), dissolve the purine substrate in

-butanol. -

Add: Add the amine nucleophile followed by DIPEA.

-

Reaction:

-

Thermal: Heat to 100–120 °C for 12–24 hours.

-

Microwave: Irradiate at 140 °C for 30–60 minutes (High Absorption setting).

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of starting material (

, depending on ionization) and formation of product ( -

Workup:

-

Evaporate

-butanol under reduced pressure. -

Resuspend residue in EtOAc/Water.

-

Adjust aqueous pH to ~4-5 (to ensure product is in organic phase if amphoteric) or keep neutral.

-

Extract, dry over

, and concentrate.

-

Critical Note: If the reaction stalls at ~50% conversion, do not add more base. Add acetic acid (0.1 equiv) . A catalytic amount of acid can protonate the unreactive purinyl anion back to the reactive neutral species, re-initiating the cycle.

Protocol B: Transient Silylation (BSA Method)

Best for: Valuable/scarce amines, unreactive nucleophiles, or when avoiding high heat.

Rationale:

Materials:

-

Substrate: 2-Chloro-6-(difluoromethyl)-9H-purine (1.0 equiv)

-

Reagent: BSA (2.0 - 3.0 equiv)

-

Nucleophile: Amine (1.2 - 1.5 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

Step-by-Step:

-

Silylation: Under Nitrogen/Argon, suspend the purine in anhydrous MeCN. Add BSA dropwise.

-

Activation: Heat to 60 °C for 30-60 minutes. The suspension should clear as the lipophilic N-TMS species forms.

-

Addition: Add the amine nucleophile.

-

Reaction: Heat to reflux (80 °C for MeCN) for 4–12 hours.

-

Desilylation/Workup:

-

Cool to room temperature.[1]

-

Add MeOH (excess) or 1M HCl (aq) to cleave the N-TMS bond (deprotection is instantaneous).

-

Concentrate and purify via flash chromatography (DCM/MeOH gradient).

-

Comparative Data: Reaction Conditions

| Variable | Protocol A (Direct Thermal) | Protocol B (BSA Transient) |

| Solvent | Acetonitrile, Toluene | |

| Temperature | 110 – 140 °C | 60 – 80 °C |

| N9 State | Anionic (Deactivated) | Silylated (Neutral/Activated) |

| Eq. Nucleophile | 2.0 – 5.0 equiv | 1.1 – 1.5 equiv |

| Scope | Simple, cheap amines | Expensive, complex, or steric amines |

| Typical Yield | 40 – 70% | 65 – 85% |

Visualization

Figure 1: Mechanistic Pathway & Deactivation

Caption: Figure 1. The "Anion Trap" (Red) vs. Transient Silylation (Green). Deprotonation at N9 deactivates the ring, requiring higher energy or protection strategies.

Figure 2: Experimental Workflow Decision Tree

Caption: Figure 2. Decision tree for selecting the optimal synthesis protocol based on nucleophile availability and reactivity.

References

-

Šilhár, P., Pohl, R., Votruba, I., & Hocek, M. (2006).[2] Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides. Synthesis, 2006(11), 1848–1852.[2]

-

Liu, J., Janeba, Z., & Robins, M. J. (2004). SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below -40 °C. Organic Letters, 6(17), 2917–2919.

-

Lu, Y., et al. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29.

- Legraverend, M., & Grierson, D. S. (2006). The 2-halopurines: versatile intermediates in nucleoside and nucleotide chemistry. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. (General reference for C2 vs C6 reactivity).

Sources

Advanced Glycosylation Protocols for 2-Chloro-6-(difluoromethyl)-9H-purine: Mechanistic Insights and Optimization

Introduction & Rationale

The synthesis of modified purine nucleosides is a cornerstone of antiviral and antineoplastic drug development. Compounds bearing fluoroalkyl groups at the C6 position, such as 2-chloro-6-(difluoromethyl)-9H-purine , are of particular interest. The difluoromethyl group (

However, the glycosylation of this specific purine presents significant synthetic challenges. Both the 2-chloro and 6-difluoromethyl substituents exert strong electron-withdrawing effects (via

Mechanistic Principles & Causality

To achieve high yields and strict

-

Purine Activation via Silylation: Because the starting purine is highly deactivated, in situ silylation is mandatory. We utilize

-Bis(trimethylsilyl)acetamide (BSA) rather than Hexamethyldisilazane (HMDS). BSA is a more powerful silylating agent and produces -

Anomeric Control via Neighboring Group Participation: To ensure the formation of the biologically relevant

-nucleoside, the ribofuranose donor must possess an acyl protecting group (e.g., benzoate or acetate) at the C2' position. Upon activation by the Lewis acid, this group participates to form a rigid acyloxonium ion intermediate, sterically blocking the -

Thermodynamic Regioselectivity (N9 vs. N7): The glycosylation of purines initially yields a mixture of the kinetic N7-glycoside and the thermodynamic N9-glycoside. Because of the deactivated nature of 2-chloro-6-(difluoromethyl)-9H-purine, trapping the kinetic N7 product is common at low temperatures. By employing a strong Lewis acid (TMSOTf) and elevated temperatures (80 °C in 1,2-dichloroethane), the reversible cleavage of the N7-glycosidic bond is facilitated, driving the equilibrium entirely toward the more stable N9-isomer[2].

Mechanistic pathway of Vorbrüggen glycosylation highlighting thermodynamic N9-selectivity.

Experimental Protocol

This self-validating protocol is designed for the coupling of 2-chloro-6-(difluoromethyl)-9H-purine with 1-

Materials & Reagents

-

Purine Base: 2-Chloro-6-(difluoromethyl)-9H-purine (1.0 eq)

-

Sugar Donor: 1-

-Acetyl-2,3,5-tri- -

Silylating Agent:

-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) -

Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq)

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology

Step 1: Preparation and Silylation (Self-Validating Step)

-

Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and an argon inlet.

-

Charge the flask with 2-chloro-6-(difluoromethyl)-9H-purine (1.0 mmol) and anhydrous DCE (10 mL). The purine will likely remain as a cloudy suspension.

-

Add BSA (2.5 mmol) via syringe.

-

Heat the mixture to 80 °C.

-

Self-Validation Check: Stir for 30–45 minutes. The completion of silylation is visually confirmed when the cloudy suspension transitions into a completely clear, homogeneous solution. Do not proceed until the solution is clear.

Step 2: Activation and Coupling

-

Once the solution is clear, cool the reaction mixture slightly to 60 °C.

-

Add the sugar donor, 1-

-acetyl-2,3,5-tri- -

Dropwise, add TMSOTf (1.5 mmol). Caution: TMSOTf is highly moisture-sensitive and corrosive.

-

Raise the temperature back to 80 °C and stir for 6 to 12 hours.

Step 3: Monitoring and Isomerization

-

Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1).

-

Initially, two product spots may be visible (the N7 and N9 isomers). Continue heating at 80 °C until the N7 spot diminishes and the N9 spot becomes the dominant product, confirming thermodynamic equilibration.

Step 4: Quenching and Workup

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Quench the reaction by slowly adding saturated aqueous

(10 mL). Stir vigorously for 15 minutes to neutralize the triflic acid generated. -

Dilute with dichloromethane (DCM, 20 mL). Separate the organic layer and extract the aqueous layer twice with DCM (15 mL each).

-

Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure N9-

-D-nucleoside.

Quantitative Reaction Optimization

The choice of solvent, temperature, and Lewis acid strictly dictates the success of this reaction. The table below summarizes the optimization data, demonstrating why high-temperature DCE conditions are mandatory for this specific deactivated purine.

| Solvent | Lewis Acid (eq) | Temp (°C) | Time (h) | Total Yield (%) | N9 : N7 Ratio | Mechanistic Outcome |

| DCE | TMSOTf (1.5) | 80 | 8 | 78% | >95 : 5 | Optimal thermodynamic control. |

| MeCN | TMSOTf (1.5) | 25 | 18 | 45% | 60 : 40 | Insufficient energy for N7 |

| MeCN | TMSOTf (1.5) | 80 | 6 | 68% | 85 : 15 | Good yield, but MeCN limits max temp compared to DCE. |

| DCE | 80 | 12 | 52% | 70 : 30 | Weaker Lewis acid fails to fully drive equilibrium. |

Troubleshooting & Field Insights

-

Incomplete Silylation (Persistent Suspension): If the purine does not dissolve after 45 minutes with BSA at 80 °C, the DCE may be wet, or the purine contains trace moisture. Ensure strict anhydrous conditions. Moisture competitively hydrolyzes BSA.

-

High N7-Isomer Ratio: If the final product contains a high proportion of the N7-isomer, the reaction was either stopped prematurely or the temperature was too low. The N7-isomer is the kinetic product; thermal energy and active TMSOTf are required to break the N7-glycosidic bond and reform the N9-bond.

-